![molecular formula C12H14BrNO2 B2377702 N-(3-bromophenyl)oxane-4-carboxamide CAS No. 1094224-06-2](/img/structure/B2377702.png)
N-(3-bromophenyl)oxane-4-carboxamide
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Overview
Description
Compounds like N-(3-bromophenyl)oxane-4-carboxamide are typically organic molecules that contain a bromophenyl group (a phenyl ring with a bromine atom attached) and a carboxamide group (a carbonyl group attached to an amine). They can be used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like amide coupling, bromination, or other types of functional group interconversions. The exact method would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds between them .Chemical Reactions Analysis
The chemical reactivity of a compound like N-(3-bromophenyl)oxane-4-carboxamide would depend on its functional groups. For example, the bromophenyl group might undergo reactions like Suzuki-Miyaura cross-coupling .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this (such as its melting point, solubility, stability, etc.) can be determined using various analytical techniques. These properties are important for understanding how the compound behaves in different environments.Scientific Research Applications
Antimicrobial Activity
N-(3-bromophenyl)oxane-4-carboxamide: has been investigated for its antimicrobial potential. Researchers have tested its efficacy against bacterial and fungal strains. Preliminary results suggest that this compound may serve as a basis for novel antimicrobial agents. Specifically, it shows promise in combating Gram-positive pathogens, including biofilm-associated infections caused by Enterococcus faecium .
Chemical Organic Compounds Special Issue
The research on N-(3-bromophenyl)oxane-4-carboxamide is part of a broader scientific context. It contributes to the field of chemical organic compounds, emphasizing the need for innovative molecules with diverse applications.
Mechanism of Action
Target of Action
The primary target of N-(3-bromophenyl)oxane-4-carboxamide is Enoyl- [acyl-carrier-protein] reductase [NADH] . This enzyme is crucial in the fatty acid synthesis pathway and is found in Mycobacterium tuberculosis .
Mode of Action
It is known to interact with its target, enoyl- [acyl-carrier-protein] reductase [nadh], leading to potential changes in the organism’s metabolic processes .
Biochemical Pathways
Given its target, it is likely to impact the fatty acid synthesis pathway in mycobacterium tuberculosis .
Result of Action
Given its target, it may potentially inhibit the growth of Mycobacterium tuberculosis by disrupting its fatty acid synthesis pathway .
Action Environment
Factors such as temperature, pH, and the presence of other substances could potentially affect its action .
Safety and Hazards
The safety and hazards associated with a compound like N-(3-bromophenyl)oxane-4-carboxamide would depend on its physical and chemical properties. Information about its toxicity, flammability, environmental impact, and safe handling procedures would typically be found in its Material Safety Data Sheet .
Future Directions
properties
IUPAC Name |
N-(3-bromophenyl)oxane-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-2-1-3-11(8-10)14-12(15)9-4-6-16-7-5-9/h1-3,8-9H,4-7H2,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIVPBYXLYFIQL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)oxane-4-carboxamide |
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